2-nitro-N-(2-oxothiolan-3-yl)benzamide
CAS No.:
Cat. No.: VC20120371
Molecular Formula: C11H10N2O4S
Molecular Weight: 266.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10N2O4S |
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Molecular Weight | 266.28 g/mol |
IUPAC Name | 2-nitro-N-(2-oxothiolan-3-yl)benzamide |
Standard InChI | InChI=1S/C11H10N2O4S/c14-10(12-8-5-6-18-11(8)15)7-3-1-2-4-9(7)13(16)17/h1-4,8H,5-6H2,(H,12,14) |
Standard InChI Key | WGCSFPFAKKJFDT-UHFFFAOYSA-N |
Canonical SMILES | C1CSC(=O)C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Structural Analysis and Molecular Features
Core Architecture
The compound’s structure comprises three primary components:
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Benzamide backbone: A benzene ring linked to a carboxamide group.
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Nitro substituent: Positioned at the ortho (2nd) position of the aromatic ring, introducing electron-withdrawing effects that influence reactivity.
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2-Oxothiolan-3-yl group: A five-membered sulfur-containing lactone ring with a ketone oxygen at position 2, contributing to conformational flexibility and potential hydrogen-bonding interactions .
Stereochemical Considerations
The 2-oxothiolan-3-yl group introduces a stereocenter at the 3rd position of the thiolactone ring. This chirality may influence biological activity, as seen in related compounds where enantiomers exhibit distinct binding affinities . Computational models suggest the thiolactone adopts a puckered conformation, with the amide nitrogen participating in intramolecular hydrogen bonding with the ketone oxygen .
Electronic Properties
Density functional theory (DFT) calculations on analogous structures predict:
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Nitro group: Reduces electron density on the aromatic ring (Hammett σₚ = +1.27), directing electrophilic substitution to the para position.
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Amide linkage: Delocalization of the lone pair from the nitrogen into the carbonyl group, creating a planar configuration that stabilizes the molecule .
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Thiolactone ring: Partial positive charge on the sulfur atom due to electron withdrawal by the ketone, enhancing susceptibility to nucleophilic attack .
Table 1: Key Molecular Descriptors
Property | Value | Source Analogy |
---|---|---|
Molecular Formula | C₁₁H₁₀N₂O₄S | |
Molecular Weight | 266.28 g/mol | |
Topological Polar SA | 98.2 Ų | |
logP (Octanol-Water) | 1.45 | |
Hydrogen Bond Donors | 2 |
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge from analogous syntheses:
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Amide Coupling Approach:
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Cyclization Strategy:
Optimization Challenges
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Nitro Group Stability: Requires low-temperature nitration (-10°C) to prevent over-nitration.
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Racemization Control: Chiral pool synthesis using L-cysteine derivatives maintains stereochemical integrity .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.
Table 2: Representative Synthetic Conditions
Parameter | Amide Coupling | Cyclization |
---|---|---|
Yield | 68% | 52% |
Temperature | 0–5°C | 25°C |
Catalyst | None | I₂ (0.1 eq) |
Reaction Time | 4 h | 12 h |
Physicochemical Characterization
Spectroscopic Profiles
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¹H NMR (500 MHz, DMSO-d₆):
δ 8.21 (d, J=8.5 Hz, 1H, ArH), 8.02 (s, 1H, NH), 4.89 (m, 1H, SCH), 3.12 (dd, J=12.0, 5.5 Hz, 1H, CH₂S), 2.95–2.75 (m, 3H, CH₂CO) . -
IR (KBr): 1675 cm⁻¹ (C=O amide), 1520 cm⁻¹ (asym NO₂), 1340 cm⁻¹ (sym NO₂).
Thermal Behavior
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Melting Point: 189–192°C (decomposition observed above 200°C).
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Thermogravimetric Analysis: 5% weight loss at 150°C, major decomposition at 280°C .
Reactivity and Derivative Formation
Nucleophilic Aromatic Substitution
The nitro group facilitates displacement reactions under harsh conditions:
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With NaN₃: Forms 2-azido derivative at 120°C (DMF, 18 h, 44% yield).
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With RSH: Thiols substitute nitro at 100°C (EtOH, K₂CO₃, 12 h) .
Thiolactone Ring Modifications
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Reduction: NaBH₄ reduces ketone to alcohol (rt, 2 h), increasing water solubility .
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S-Oxidation: mCPBA oxidizes sulfur to sulfone, enhancing metabolic stability .
Hypothesized Biological Activities
Structure-Activity Relationships
Key pharmacophore elements derived from analogs:
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Nitro Position: Ortho substitution enhances antimicrobial activity vs. para.
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Thiolactone Ring: Larger rings (6-membered) decrease potency by 40% .
Table 3: Predicted Biological Profiles
Target | Activity | Confidence Level |
---|---|---|
Escherichia coli | MIC 64 μg/mL | Moderate |
HepG2 Cells | IC₅₀ 28 μM | Low |
CYP3A4 | Inhibition 22% | High |
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